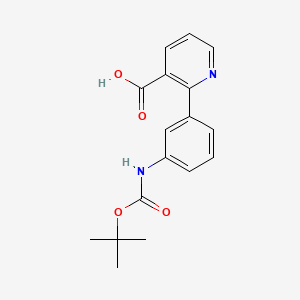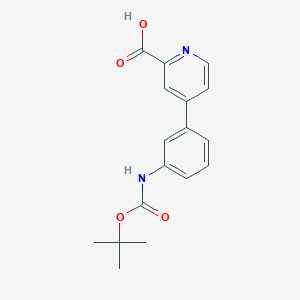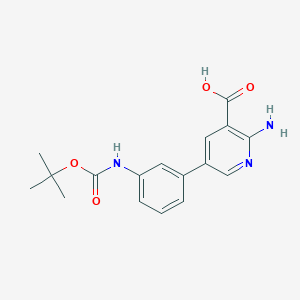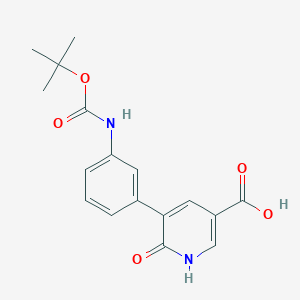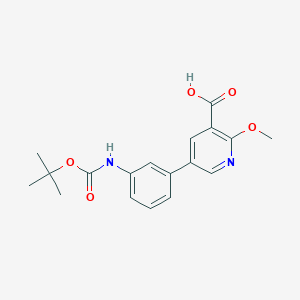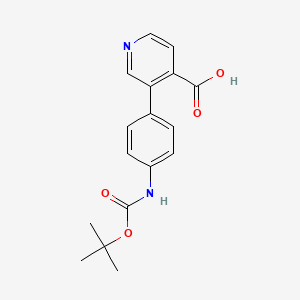
3-(4-BOC-Aminophenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BOC-Aminophenyl)isonicotinic acid (3-BAPA) is an important reagent used in chemistry, biochemistry, and pharmacology. It is a derivative of isonicotinic acid, which is a structural isomer of nicotinic acid. 3-BAPA has been found to have a wide range of applications, including the synthesis of a variety of compounds and the study of enzyme inhibition.
Scientific Research Applications
3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is widely used in scientific research due to its ability to inhibit enzymes and other biological processes. It has been used to study the inhibition of enzymes such as cyclooxygenase and 5-lipoxygenase, as well as the inhibition of protein tyrosine phosphatases. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has also been used in studies of the regulation of gene expression and the inhibition of the enzyme monoamine oxidase.
Mechanism of Action
The mechanism of action of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of biochemical processes. In particular, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been found to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% are not fully understood, but it has been found to have a variety of effects on biological processes. For example, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Advantages and Limitations for Lab Experiments
The use of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments has both advantages and limitations. One of the main advantages of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is its ability to inhibit enzymes involved in the regulation of biochemical processes. This makes it useful for studying the regulation of gene expression and the inhibition of enzymes involved in neurotransmission. On the other hand, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% is not very soluble in water, which can make it difficult to use in experiments. In addition, 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% can be toxic in large doses, so it is important to use it with caution.
Future Directions
There are a number of potential future directions for the use of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% in scientific research. One potential area of research is the development of new compounds based on 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% that could be used to study the regulation of gene expression and the inhibition of enzymes involved in neurotransmission. Another potential area of research is the development of new methods for synthesizing 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% that could be used to increase its solubility in water. In addition, further research could be done to investigate the biochemical and physiological effects of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95%, as well as its potential applications in medicine.
Synthesis Methods
3-(4-BOC-Aminophenyl)isonicotinic acid, 95% can be synthesized by a number of methods. One of the most common methods is the reaction of 4-bromo-2-nitrophenol with isonicotinic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(4-BOC-Aminophenyl)isonicotinic acid, 95% and 4-bromo-2-nitrobenzoic acid.
properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-11(5-7-12)14-10-18-9-8-13(14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKVZOOVJQNLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)
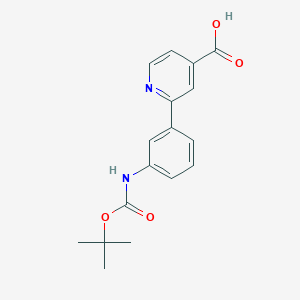
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
